![molecular formula C23H29NO6 B11147412 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11147412.png)
6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid
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Overview
Description
6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with a unique structure that combines a benzo[c]chromen core with a hexanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps:
Formation of the Benzo[c]chromen Core: The initial step involves the synthesis of the benzo[c]chromen core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Propanoyl Group: The next step involves the introduction of the propanoyl group to the benzo[c]chromen core. This is typically done using esterification or acylation reactions.
Formation of the Hexanoic Acid Side Chain: The final step involves the attachment of the hexanoic acid side chain to the propanoyl group. This can be achieved through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Biological Activities
Research into the biological activities of 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid indicates several promising applications:
- Antioxidant Properties : Compounds with benzochromene structures are known for their ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
- Antitumor Activity : The unique structure may interact with cancer cell signaling pathways, providing a basis for further investigation into its efficacy as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that include functionalization of the benzochromene core and subsequent coupling with hexanoic acid derivatives. Variations in synthesis can lead to different derivatives that may exhibit distinct biological properties.
Case Studies and Research Findings
While direct research on 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy]propanoyl}amino)hexanoic acid is limited, related studies provide a framework for understanding its potential:
- In Vivo Studies : Investigations into the pharmacokinetics and bioavailability of similar compounds have shown that modifications to the benzochromene structure can enhance solubility and therapeutic efficacy.
- In Vitro Assays : Preliminary assays indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-propanoic acid
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside
Uniqueness
6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid , also known by its CAS number 304896-80-8, is a derivative of a benzo[c]chromene structure. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C17H18O5 with a molecular weight of approximately 302.32 g/mol. The compound features a complex structure that includes a benzo[c]chromene moiety, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C17H18O5 |
Molecular Weight | 302.32 g/mol |
CAS Number | 304896-80-8 |
Anti-inflammatory Properties
Recent studies have indicated that compounds with benzo[c]chromene structures exhibit significant anti-inflammatory effects. The specific compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. For instance, in vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death . Additionally, animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models .
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent activity at low concentrations.
-
Animal Model Study :
- Objective : To assess the efficacy of the compound in reducing tumor growth.
- Method : Mice implanted with cancer cells were treated with the compound for four weeks.
- Results : Tumor sizes were significantly smaller in treated animals compared to controls, highlighting its potential therapeutic benefits.
Properties
Molecular Formula |
C23H29NO6 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H29NO6/c1-14-19(29-15(2)22(27)24-13-7-3-4-10-20(25)26)12-11-17-16-8-5-6-9-18(16)23(28)30-21(14)17/h11-12,15H,3-10,13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
RWAUHWBHAVLXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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